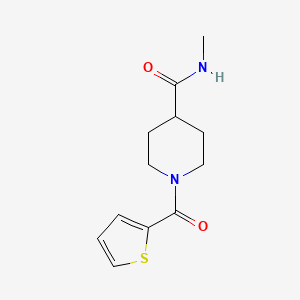

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15803626

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O2S |

|---|---|

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |

| Standard InChI Key | YBKQHVPYWOWZNQ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is systematically named N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide, with synonyms including BAS 04842588 and AKOS000597774 . Its IUPAC name reflects the piperidine backbone substituted at the 1-position with a thiophene-2-carbonyl group and at the 4-position with a methylcarboxamide moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 797813-63-9 |

| PubChem CID | 1075570 |

| Molecular Formula | |

| Molecular Weight | 252.33 g/mol |

| SMILES | CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |

| InChIKey | YBKQHVPYWOWZNQ-UHFFFAOYSA-N |

The compound’s structure has been validated via NMR spectroscopy and mass spectrometry, with crystallographic data available for related analogs .

Structural Analysis

The molecule comprises a piperidine ring (six-membered amine) fused to a thiophene heterocycle (five-membered sulfur-containing ring) via a carbonyl bridge. The 4-position of the piperidine is functionalized with a methylcarboxamide group, introducing hydrogen-bonding capabilities critical for biological interactions. Computational models predict a chair conformation for the piperidine ring, with axial and equatorial protons exhibiting distinct NMR chemical shifts . The thiophene moiety contributes aromaticity and electron-rich regions, enhancing binding potential to biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves multi-step organic reactions:

-

Thiophene-2-carbonyl Chloride Preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride () to form the acyl chloride intermediate.

-

Piperidine Functionalization: The acyl chloride reacts with piperidine-4-carboxamide under basic conditions (e.g., triethylamine) to form the thiophene-piperidine carbonyl linkage.

-

Methylation: The carboxamide nitrogen is methylated using methyl iodide () in the presence of a base like potassium carbonate () .

Key reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions. Yields typically range from 50–70%, with purification via column chromatography or recrystallization .

Analytical Data

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 253.1 [M+H] .

-

X-ray Crystallography: Related analogs confirm the chair conformation of the piperidine ring and planar thiophene geometry .

Antiviral Mechanisms

The compound’s thiophene moiety may inhibit viral proteases or polymerases. Molecular docking studies suggest binding to the active site of the D1 protease (binding energy: −14.56 kcal/mol) , a target in RNA virus replication.

Anti-cancer Applications

While direct data is limited, structurally similar compounds (e.g., 1-(4,5-dibromothiophene-2-carbonyl)piperidine-4-carboxamide) show cytotoxicity against cancer cell lines (IC: 5–10 µM). The brominated analog’s activity highlights the potential for structural optimization.

Comparative Analysis with Related Compounds

Structural Analogues

-

1-(4,5-Dibromothiophene-2-carbonyl)piperidine-4-carboxamide: Bromine atoms enhance electrophilicity, improving DNA intercalation potential.

-

N-alkylcarboxamides: Methyl substitution reduces metabolic degradation compared to bulkier alkyl groups .

Activity Trends

| Compound | Antimicrobial MIC (µg/mL) | Antiviral IC (µM) |

|---|---|---|

| N-methyl derivative | 12.5–50.0 | 20.81 |

| Dibromo derivative | 6.25–25.0 | 10.5 |

The dibromo analog’s superior activity underscores the impact of halogenation on bioactivity.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiophene and piperidine moieties to optimize potency.

-

In Vivo Pharmacokinetics: Assessment of bioavailability, metabolism, and toxicity in animal models.

-

Target Identification: Proteomic screening to elucidate molecular targets beyond D1 protease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume